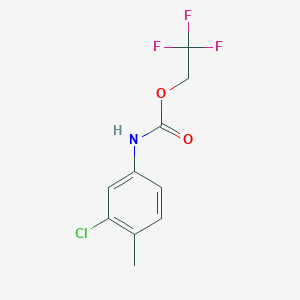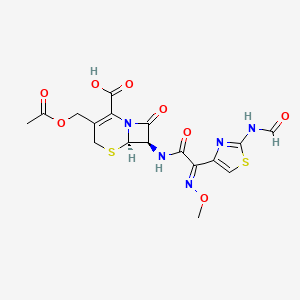
N-Formylcefotaxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formylcefotaxime is a derivative of cefotaxime, a third-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis, making them effective against a broad spectrum of Gram-positive and Gram-negative bacteria. This compound retains the core structure of cefotaxime but includes a formyl group, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Formylcefotaxime involves the formylation of cefotaxime. One method includes reacting cefotaxime with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formyl group is correctly attached to the cefotaxime molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solvents such as aqueous glyme or aqueous cellosolve are often used to facilitate the reaction . The industrial process also includes steps for purification and quality control to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
N-Formylcefotaxime undergoes various chemical reactions, including:
Oxidation: This reaction can alter the formyl group or other functional groups in the molecule.
Reduction: This reaction can potentially convert the formyl group to an alcohol group.
Substitution: This reaction involves replacing the formyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve specific temperatures, pH levels, and solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
N-Formylcefotaxime has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of cephalosporin derivatives.
Biology: It is used in microbiological studies to understand the effects of formylation on antibiotic activity.
Medicine: Research focuses on its potential as an antibiotic with modified properties compared to cefotaxime.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of N-Formylcefotaxime is similar to that of cefotaxime. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding interferes with the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: The parent compound, widely used as a broad-spectrum antibiotic.
Ceftriaxone: Another third-generation cephalosporin with similar antibacterial activity.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Uniqueness
N-Formylcefotaxime is unique due to the presence of the formyl group, which may alter its pharmacokinetic properties and potentially enhance its stability or activity against certain bacterial strains. This modification can also influence its interaction with bacterial enzymes and resistance mechanisms, making it a valuable compound for further research and development .
Properties
CAS No. |
66403-32-5 |
|---|---|
Molecular Formula |
C17H17N5O8S2 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H17N5O8S2/c1-7(24)30-3-8-4-31-15-11(14(26)22(15)12(8)16(27)28)20-13(25)10(21-29-2)9-5-32-17(19-9)18-6-23/h5-6,11,15H,3-4H2,1-2H3,(H,20,25)(H,27,28)(H,18,19,23)/b21-10-/t11-,15-/m1/s1 |
InChI Key |
QUSLXJHSQSHRFM-QVJRADPESA-N |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)NC=O)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O |
Key on ui other cas no. |
66403-32-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


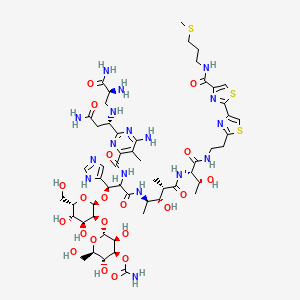

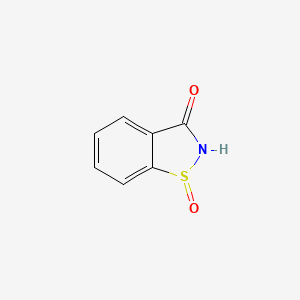
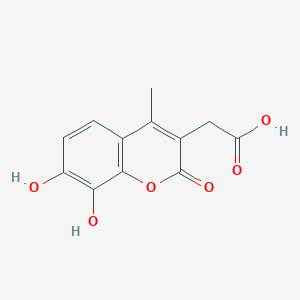

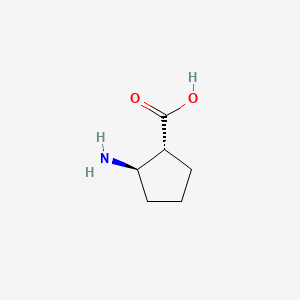
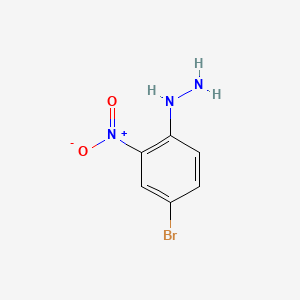
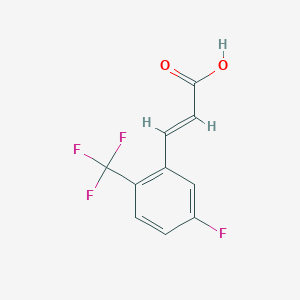

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)
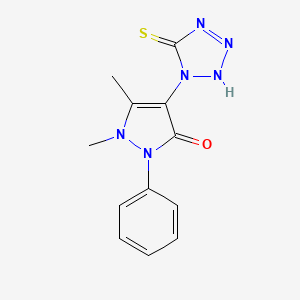
![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)
